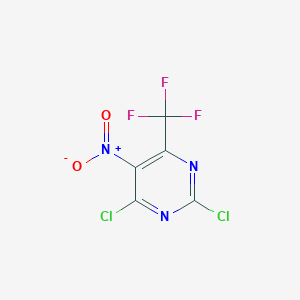
2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine
Descripción general
Descripción
2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C5Cl2F3N3O2 and its molecular weight is 261.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine (CAS No. 715-42-4) is a pyrimidine derivative that has garnered attention for its diverse biological activities. Its unique chemical structure, characterized by the presence of chlorine, nitro, and trifluoromethyl groups, contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry and agriculture.
Synthesis
The compound can be synthesized through several methods, including:
- Sequential Chlorination of 6-(trifluoromethyl)uracil : This method involves chlorinating uracil derivatives to yield the desired product.
- One-Pot Synthesis : A more efficient method that treats 6-(trifluoromethyl)uracil with phosphorus oxychloride (POCl₃) and hydrochloric acid (HCl) simultaneously, achieving higher yields (77%) .
Biological Activity Overview
The biological activities of this compound have been explored in various contexts:
Anticancer Activity
Research indicates that this compound exhibits anticancer properties , particularly against several cancer cell lines:
- Cell Lines Tested : PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer).
- Activity Levels : At a concentration of 5 µg/mL, the compound demonstrated significant cytotoxicity, although it was less potent than doxorubicin .
Antifungal Activity
The compound has shown promising antifungal activity :
- In Vitro Testing : Compounds similar to this compound exhibited inhibition rates against various fungal strains such as B. cinerea and S. sclerotiorum, suggesting potential applications in agriculture .
Insecticidal Activity
It has also been evaluated for its insecticidal properties :
- Target Species : The compound was tested against Spodoptera frugiperda and Mythimna separata.
- Results : The insecticidal activity was significant at concentrations around 500 µg/mL .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, impacting pathways such as apoptosis and cell cycle regulation.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to cell death .
Case Studies
- Antiplasmodial Activity Study : A study highlighted the potential of pyrimidine derivatives in combating malaria by targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthetic pathway. This suggests that derivatives of this compound could be explored for antimalarial drug development .
- ADMET Profile Assessment : Research into the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of related compounds indicated favorable characteristics for drug development. Compounds with similar structures showed good intestinal absorption and moderate toxicity profiles .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Uniconazole | Plant growth regulator | Similar triazole structure |
| Paclobutrazol | Growth inhibition in plants | Another triazole derivative |
| Doxorubicin | Anticancer agent | Positive control for anticancer tests |
Propiedades
IUPAC Name |
2,4-dichloro-5-nitro-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F3N3O2/c6-3-1(13(14)15)2(5(8,9)10)11-4(7)12-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEPQCLLGVHBTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















